2-Fluorobenzoic Acid-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747800 | |

| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646502-89-8 | |

| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluorobenzoic Acid-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoic Acid-d4 is the deuterated form of 2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. In this isotopically labeled version, the four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in analytical chemistry and for tracer studies in drug metabolism and environmental analysis. The heavy isotope labeling allows for its differentiation from the endogenous, non-labeled compound in mass spectrometry-based analyses, enabling precise and accurate quantification. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound.

Chemical Properties

Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 2-Fluorobenzoic Acid | Source(s) |

| Molecular Formula | C₇D₄HFO₂ | C₇H₅FO₂ | [1] |

| Molecular Weight | 144.14 g/mol | 140.11 g/mol | [1] |

| CAS Number | 646502-89-8 | 445-29-4 | [1][2] |

| Appearance | White to off-white crystalline powder | Off-white crystalline powder | [3] |

| Melting Point | Not explicitly reported; estimated to be similar to the non-deuterated form. | 122-125 °C | |

| Boiling Point | Not explicitly reported; estimated to be similar to the non-deuterated form. | 114 °C | [1][4] |

| Solubility | Soluble in organic solvents like benzene, toluene, and ether. Slightly soluble in water. | Soluble in organic solvents such as benzene, toluene, ketone, and ether; slightly soluble in water. | [1] |

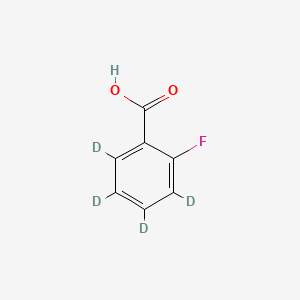

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a fluorine atom at the ortho position (position 2). The key feature is the replacement of the four hydrogens on the aromatic ring with deuterium atoms.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| SMILES | O=C(O)c1c([2H])c([2H])c([2H])c([2H])c1F | [5] |

| InChI | InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | [6] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known spectra of 2-fluorobenzoic acid, with key differences arising from the carbon-deuterium bonds.

-

¹H NMR: The proton NMR spectrum of this compound would be significantly simplified compared to its non-deuterated counterpart. The aromatic region would be largely absent, with only a singlet corresponding to the carboxylic acid proton remaining.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the seven carbon atoms. The signals for the deuterated carbons would exhibit splitting due to carbon-deuterium coupling.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorptions for the carboxylic acid group (O-H and C=O stretching). The C-H stretching and bending vibrations present in the spectrum of 2-fluorobenzoic acid would be replaced by C-D stretching and bending vibrations at lower wavenumbers (frequencies) in the spectrum of the deuterated compound.

-

Mass Spectrometry: The mass spectrum provides the most direct evidence of deuteration. The molecular ion peak for this compound would be observed at m/z 144, which is 4 mass units higher than that of 2-fluorobenzoic acid (m/z 140), confirming the incorporation of four deuterium atoms.

Experimental Protocols

Synthesis of this compound

A common method for the deuterium labeling of fluorobenzoic acids is through an acidic H/D exchange of the aromatic hydrogen atoms.[7]

Methodology:

-

Reaction Setup: 2-Fluorobenzoic acid is dissolved in concentrated sulfuric acid-d2 (D₂SO₄).

-

H/D Exchange: The solution is heated, typically in a sealed vessel, to facilitate the electrophilic substitution of aromatic protons with deuterons from the deuterated acid.

-

Work-up: After the reaction is complete, the mixture is carefully quenched with D₂O ice.

-

Isolation: The resulting deuterated 2-fluorobenzoic acid precipitates and can be collected by filtration.

-

Purification: The product can be further purified by recrystallization.

This method is described as being straightforward, rapid, and cost-effective, without the need for catalysts or extensive purification.[7]

Use in Isotope Dilution Mass Spectrometry

This compound is frequently used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 2-fluorobenzoic acid in various matrices.[7][8]

Methodology:

-

Sample Preparation: A known amount of this compound (the internal standard) is added to the sample containing the unknown quantity of 2-fluorobenzoic acid (the analyte).

-

Extraction: The analyte and internal standard are extracted from the sample matrix.

-

Derivatization (Optional): Depending on the analytical method (e.g., GC-MS), the carboxylic acid group may be derivatized to a more volatile ester.

-

Analysis by Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., GC-MS or LC-MS). The instrument is set to monitor specific ions for both the analyte and the internal standard.

-

Quantification: The ratio of the signal intensity of the analyte to that of the internal standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound in an isotope dilution mass spectrometry experiment.

References

- 1. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluorobenzoic acid CAS#: 445-29-4 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of 2-Fluorobenzoic Acid-d4

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, a deuterated analog of 2-Fluorobenzoic Acid. This compound is of significant interest in pharmaceutical research and development, primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to the distinct mass spectrometric signature imparted by the deuterium labels.[1][2] Understanding its physical properties is crucial for its proper handling, storage, and application in experimental settings.

Core Physical and Chemical Data

The incorporation of four deuterium atoms into the aromatic ring of 2-Fluorobenzoic Acid results in a molecule with a higher molecular weight than its non-deuterated counterpart. This isotopic labeling is key to its utility in quantitative analysis. The fundamental physical properties are summarized below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | o-Fluorobenzoic Acid-d4; 2,3,4,5-tetradeuterio-6-fluorobenzoic acid | [2][3] |

| CAS Number | 646502-89-8 | [2][3] |

| Molecular Formula | C₇HD₄FO₂ | [3] |

| Molecular Weight | 144.14 g/mol | [3] |

| Physical State | White to off-white powder/solid. | [3][4] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO.[3] | |

| Storage Conditions | Store at 2-8°C, protected from air and light.[3] |

Note: The melting point for the deuterated form is not widely reported in the provided search results. The non-deuterated form, 2-Fluorobenzoic Acid (CAS: 445-29-4), has a melting point range of 122-125 °C.[5][6] Isotopic substitution typically has a minimal effect on the melting point.

Experimental Protocols for Physical Characterization

The determination of the physical properties listed above relies on standard analytical laboratory techniques. The following are detailed methodologies for key characterization experiments.

Determination of Melting Point

The melting point of a solid crystalline substance like this compound is a critical indicator of its purity.

-

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the crystalline powder is finely crushed and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi M-560 or a similar device) which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.

-

Assessment of Solubility

Solubility data is vital for preparing solutions for analysis or for use in reaction media.

-

Methodology: Gravimetric Solubility Determination

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, chloroform, DMSO) are selected for testing.

-

Equilibration: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: A precise volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under vacuum.

-

Calculation: The container with the dried residue is weighed again. The mass of the dissolved solid is used to calculate the solubility, typically expressed in g/L or mg/mL.

-

Logical Workflow for Compound Characterization

The process of receiving, characterizing, and documenting a chemical standard like this compound follows a structured workflow to ensure data integrity and proper handling.

Caption: Logical workflow for the physical and chemical characterization of a chemical standard.

References

2-Fluorobenzoic Acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Fluorobenzoic Acid-d4, a stable isotope-labeled compound crucial for quantitative analysis in research and drug development.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 646502-89-8[1][2] |

| Molecular Weight | 144.14[1][2] |

| Molecular Formula | C₇HD₄FO₂[1][2] |

| Synonyms | Benzoic-2,3,4,5-d4 acid, 6-fluoro-; 2-fluorobenzoic-3,4,5,6-d4 Acid; o-Fluorobenzoic Acid-d4 |

| Isotopic Enrichment | ≥98 atom % D |

Primary Application: Internal Standard in Mass Spectrometry

This compound is the deuterated form of 2-Fluorobenzoic acid.[3][4] Its primary and critical application in a scientific setting is as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry (MS), often coupled with chromatography techniques like liquid chromatography (LC-MS).

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Compensates for Variability: It corrects for variations that can occur during sample preparation, extraction, and instrument analysis.

-

Mimics Analyte Behavior: Being chemically almost identical to the non-labeled analyte, it behaves similarly during extraction and chromatographic separation.

-

Corrects for Matrix Effects: It helps to compensate for ion suppression or enhancement caused by other components in the sample matrix, which is a common challenge in complex biological samples.

One specific application noted is its use as a labeled intermediate for the analysis of Meclofenamic Acid.[2]

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for a quantitative analysis experiment, such as a pharmacokinetic study, employing a deuterated internal standard like this compound. This process ensures high accuracy and precision in the final concentration measurement of the target analyte.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Technical Guide: Synthesis and Purification of 2-Fluorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis and purification of 2-Fluorobenzoic Acid-d4 (2,3,4,5-tetradeuterio-6-fluorobenzoic acid). This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[1][2] The methodologies outlined are based on established chemical literature and provide a framework for its preparation and subsequent purification to a high degree of purity.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from a deuterated precursor, Fluorobenzene-d5. The process involves the formation of an organometallic intermediate (a Grignard reagent), followed by carboxylation using carbon dioxide, and finally an acidic workup.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of the target compound.

Synthesis of 2-Fluorophenyl-d4-magnesium bromide and subsequent carboxylation

This procedure is adapted from a known synthesis of this compound which proceeds from Fluorobenzene-d5 and carbon dioxide.[1] The formation of a Grignard reagent is a common and effective method for such a transformation.[3][4]

Materials:

-

Fluorobenzene-d5 (C₆D₅F)

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (CO₂), solid (dry ice)

-

Hydrochloric Acid (HCl), 1 M solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Protocol:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Grignard Reagent Formation:

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve Fluorobenzene-d5 in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the Fluorobenzene-d5 solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and heat generation), add the remaining Fluorobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed, yielding a solution of 2-fluorophenyl-d4-magnesium bromide.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Carefully and slowly add crushed dry ice to the reaction mixture in small portions with vigorous stirring. An excess of dry ice is used to ensure complete reaction.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

-

Acidic Workup:

-

Once at room temperature, slowly quench the reaction by adding 1 M HCl solution. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Purification by Extraction and Recrystallization

The crude product is purified using a standard acid-base extraction followed by recrystallization to achieve high purity.[5]

Protocol:

-

Extraction:

-

Extract the aqueous mixture from the workup step with a suitable organic solvent, such as ethyl ether or ethyl acetate (3 x volumes).[5]

-

Combine the organic layers.

-

Extract the combined organic solution with a saturated sodium bicarbonate (NaHCO₃) solution (3 x volumes). The desired product will move into the aqueous basic layer as its sodium salt.[5]

-

Separate and retain the aqueous layer. Wash the organic layer once more with NaHCO₃ solution and combine the aqueous extracts.

-

-

Isolation:

-

Cool the combined aqueous layer in an ice bath.

-

Acidify the solution by slowly adding 1 M HCl with stirring until the pH is approximately 2. The this compound will precipitate out of the solution.[5]

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

-

Recrystallization:

-

To achieve higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[6]

-

Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Workflow for the purification of this compound.

Data Presentation

Physicochemical Properties

The following table summarizes key properties of the target compound.

| Property | Value | Reference |

| Chemical Formula | C₇HD₄FO₂ | [1] |

| Molecular Weight | 144.14 g/mol | Calculated |

| Exact Mass | 144.0525 Da | Calculated |

| Appearance | White to off-white solid | [7] |

| CAS Number | 646502-89-8 | [1] |

Reaction Data

The following table presents typical data for the synthesis. Yields for intermediate steps are based on analogous non-deuterated reactions.

| Step | Transformation | Typical Yield | Purity (Post-Purification) | Reference |

| 1 | Fluorobenzene-d5 → Grignard Reagent | >90% (assumed) | N/A | [8] |

| 2 | Grignard Reagent → this compound | ~86% | >98% | [1] |

Analytical Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Result |

| ¹H NMR | A single broad singlet for the carboxylic acid proton (COOH). The aromatic region (typically ~7.1-8.2 ppm for the non-deuterated analog) should show a significant reduction or absence of signals, confirming high deuteration.[9] |

| ¹³C NMR | Signals corresponding to the seven carbon atoms are expected. The C-D couplings will result in multiplets for the deuterated carbons. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z = 144, which is 4 mass units higher than the non-deuterated compound (m/z = 140).[7] |

| Purity (HPLC) | >98% |

References

- 1. This compound | CAS#:646502-89-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. organic chemistry - 1-bromo-2-fluorobenzene reaction with magnesium and furan - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. swb.skku.edu [swb.skku.edu]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 9. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to 2-Fluorobenzoic Acid-d4: Commercial Availability, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorobenzoic Acid-d4, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its commercial availability, physicochemical properties, and detailed experimental applications, particularly in mass spectrometry-based analysis.

Commercial Availability and Suppliers

This compound is readily available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes the offerings from various vendors, providing researchers with the necessary information for procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| LGC Standards | CDN-D-5991 | 646502-89-8 | C₇HD₄FO₂ | 144.14 | 98 atom % D[1] |

| CDN Isotopes | D-5991 | 646502-89-8 | FC₆D₄COOH | 144.14 | 98 atom % D[2] |

| MedchemExpress | HY-137359S | 646502-89-8 | C₇HD₄FO₂ | 144.14 | Not Specified |

| Pharmaffiliates | PA STI 041710 | 646502-89-8 | C₇HD₄FO₂ | 144.14 | Not Specified[3] |

| A2B Chem | AG72152 | 646502-89-8 | C₇HD₄FO₂ | 144.14 | Not Specified |

Physicochemical and Technical Data

| Property | Value | Source |

| IUPAC Name | 2-Fluorobenzoic-2,3,4,5-d4 acid | --- |

| Synonyms | o-Fluorobenzoic Acid-d4, Benzoic-2,3,4,5-d4 acid, 6-fluoro- | [3] |

| CAS Number | 646502-89-8 | [1][2][3] |

| Unlabeled CAS Number | 445-29-4 | [2] |

| Molecular Formula | C₇HD₄FO₂ | [1][3] |

| Molecular Weight | 144.14 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 122-125 °C (for non-deuterated) | [4][5] |

| Solubility | Soluble in organic solvents (benzene, toluene, ether); slightly soluble in water (for non-deuterated) | [4] |

| Storage Conditions | Room temperature, in a dry, cool, and well-ventilated place | [2][6] |

Core Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry.[7] Stable isotope-labeled compounds are ideal internal standards because they exhibit similar chemical and physical properties to the analyte but have a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Use as an Internal Standard in LC-MS/MS and GC-MS

This compound is particularly useful for the quantitative analysis of fluorobenzoic acids and related compounds in complex matrices such as environmental water samples and biological fluids.[8][9] For instance, in studies monitoring fluorobenzoic acids as tracers in groundwater or oil reservoirs, deuterated standards are crucial for achieving high accuracy and precision.[9]

The general workflow for using this compound as an internal standard in an analytical method is depicted in the diagram below.

Labeled Intermediate in Chemical Synthesis

This compound also serves as a labeled intermediate in the synthesis of more complex deuterated molecules.[3] One notable application is in the preparation of labeled Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocols

Synthesis of Deuterated Fluorobenzoic Acids

A general and efficient method for the deuterium labeling of fluorobenzoic acids involves an acidic H/D exchange of the aromatic protons.[7]

Materials:

-

Fluorobenzoic acid

-

Concentrated D₂SO₄ (99.5% in D₂O)

-

Ultrapure water

-

Diethyl ether (DEE)

-

Anhydrous sodium sulfate

-

GC vial

-

Oil bath or drying oven

Procedure:

-

Dissolve 100 mg of the respective fluorobenzoic acid in 1.5 mL of concentrated D₂SO₄ in a GC vial.

-

Heat the reaction mixture in an oil bath or drying oven. The optimal temperature and reaction time will vary depending on the specific fluorobenzoic acid to achieve the desired level of deuteration.

-

After heating, add the reaction mixture to 5 mL of ultrapure water.

-

Dissolve the resulting precipitate in diethyl ether (3 x 5 mL).

-

Combine the diethyl ether extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the deuterated fluorobenzoic acid as a white solid. No further purification is typically required.

Representative Protocol for Quantification of Fluorobenzoic Acids using a Deuterated Internal Standard

The following is a representative protocol for the analysis of fluorobenzoic acids in water samples using solid-phase extraction (SPE) and LC-MS/MS, adapted from methodologies where deuterated internal standards are employed.[8][10]

Materials:

-

Water sample

-

This compound internal standard stock solution

-

Methanol (for conditioning SPE cartridges)

-

Ultrapure water (for conditioning and rinsing)

-

C18 SPE cartridges

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a 100 mL water sample, add a known amount of this compound internal standard solution.

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with ultrapure water to remove salts and other polar impurities.

-

Elute the fluorobenzoic acids (including the deuterated standard) with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with mobile phases A and B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for each fluorobenzoic acid and for this compound.

-

-

-

Quantification:

-

Construct a calibration curve using standards of the non-deuterated fluorobenzoic acids spiked with the same concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of the fluorobenzoic acids in the samples from the calibration curve.

-

Safety and Handling

Based on the safety data for the non-deuterated 2-Fluorobenzoic acid, the deuterated analog should be handled with care. It is considered an irritant.

-

Hazard Statements: Causes skin and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash skin thoroughly after handling.

-

Ensure adequate ventilation.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

This technical guide provides a foundation for researchers and professionals working with this compound. For specific applications, further optimization of the experimental protocols may be necessary. Always consult the supplier's safety data sheet for the most current and detailed safety information.

References

- 1. 2-Fluorobenzoic-d4 Acid | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 5. 邻氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility of 2-Fluorobenzoic Acid-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluorobenzoic Acid-d4. Due to the limited availability of specific quantitative data for the deuterated form, this guide also includes data for the non-deuterated analogue, 2-Fluorobenzoic Acid, as a close proxy. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

Introduction

This compound is the deuterated form of 2-Fluorobenzoic Acid, an aromatic organic compound. It is utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 2-Fluorobenzoic Acid in complex matrices. Understanding its solubility in various organic solvents is critical for its effective use in analytical and research applications, particularly in drug development and metabolism studies.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇HD₄FO₂ |

| Molecular Weight | 144.14 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 122-125 °C (for non-deuterated form)[1][2] |

Qualitative Solubility of this compound

-

Chloroform

-

Dichloromethane

-

Dimethyl Sulfoxide (DMSO)

Quantitative Solubility of 2-Fluorobenzoic Acid (Non-deuterated)

The following table summarizes the quantitative solubility data for the non-deuterated form, 2-Fluorobenzoic Acid, in various organic solvents. This data serves as a reliable estimate for the solubility of its deuterated analogue.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Benzene | 25 | Inquire with supplier |

| Toluene | 25 | Inquire with supplier |

| Ether | 25 | Soluble[1] |

| Ketones | 25 | Soluble[1] |

| Water | 25 | Slightly soluble[1] |

Note: For many common organic solvents, 2-Fluorobenzoic acid is described as "soluble," but specific quantitative data at various temperatures is not consistently reported in readily accessible literature.[1] Researchers are advised to determine solubility experimentally for their specific conditions.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an aromatic acid like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in several sealed vials.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution. Dilute the withdrawn sample with a known volume of the solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/100 mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of Labeled Meclofenamic Acid Intermediates

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of isotopically labeled intermediates of meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The labeling of drug molecules is crucial for a variety of applications in drug development, including metabolic studies, pharmacokinetic analysis, and as internal standards in analytical assays. This guide focuses on a plausible synthetic route for producing carbon-13 labeled meclofenamic acid, based on established chemical reactions and available labeled precursors.

Overview of the Synthetic Strategy

The synthesis of meclofenamic acid, 2-(2,6-dichloro-3-methylanilino)benzoic acid, is typically achieved via an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide. To introduce an isotopic label, one of the starting materials can be substituted with its labeled counterpart. This guide will focus on the synthesis of [phenyl-¹³C₆]-meclofenamic acid, utilizing commercially available [phenyl-¹³C₆]-anthranilic acid.

The overall synthetic workflow can be broken down into two main stages:

-

Stage 1: Synthesis of the Unlabeled Intermediate: Preparation of 2,6-dichloro-3-methylaniline.

-

Stage 2: Labeled Ullmann Condensation: Coupling of [phenyl-¹³C₆]-anthranilic acid with 2,6-dichloro-3-methylaniline to yield the final labeled meclofenamic acid.

Caption: General Synthetic Workflow for Labeled Meclofenamic Acid.

Experimental Protocols

Stage 1: Synthesis of 2,6-dichloro-3-methylaniline

This multi-step synthesis starts from 3-methylaniline. A reported method details the following sequence with an overall yield of approximately 60.8% and a purity of over 99.5% after steam distillation[1].

Step 1: N-Acetylation of 3-methylaniline

-

To a solution of 3-methylaniline in a suitable solvent, add acetic anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the product, N-acetyl-3-methylaniline, by precipitation or extraction.

Step 2: Chlorosulfonylation and Amination

-

Treat the N-acetyl-3-methylaniline with chlorosulfonic acid.

-

Follow this by the addition of ammonia to yield 2-methyl-4-(N-acetyl)-benzenesulfonamide.

Step 3: Deacetylation

-

Deacetylate the product from the previous step using hydrochloric acid instead of sodium hydroxide to yield 2-methyl-4-aminobenzenesulfonamide.

Step 4: Chlorination and Hydrolysis

-

The intermediate sulfonamide is then chlorinated using sodium chlorate as the oxidant in the presence of hydrochloric acid.

-

The resulting chlorinated compound is hydrolyzed to afford the final product, 2,6-dichloro-3-methylaniline.

-

The crude product can be purified by steam distillation to achieve high purity.

Stage 2: Synthesis of [phenyl-¹³C₆]-Meclofenamic Acid via Ullmann Condensation

This procedure is adapted from patented methods for the synthesis of mefenamic acid, a structurally related compound.

Caption: Experimental Workflow for Labeled Ullmann Condensation.

Materials:

-

[phenyl-¹³C₆]-Anthranilic acid

-

2,6-dichloro-3-methylaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper (I) iodide (CuI) or other suitable copper catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine [phenyl-¹³C₆]-anthranilic acid and 2,6-dichloro-3-methylaniline in anhydrous DMF.

-

Add anhydrous potassium carbonate as the base.

-

Add a catalytic amount of copper (I) iodide.

-

Heat the reaction mixture to 120-130 °C with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and stir.

-

Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude [phenyl-¹³C₆]-meclofenamic acid.

-

Collect the precipitate by vacuum filtration and wash with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final labeled product.

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis.

Table 1: Reactants for the Synthesis of [phenyl-¹³C₆]-Meclofenamic Acid

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| [phenyl-¹³C₆]-Anthranilic acid | ~143.13 | 1.0 |

| 2,6-dichloro-3-methylaniline | 176.04 | 1.1 |

| Potassium Carbonate | 138.21 | 2.0 |

| Copper (I) Iodide | 190.45 | 0.1 |

Table 2: Expected Product and Yield

| Product | Labeled Molecular Weight ( g/mol ) | Theoretical Yield | Expected Purity |

| [phenyl-¹³C₆]-Meclofenamic Acid | ~302.18 | > 80% (based on analogs) | > 98% (after recrystallization) |

Characterization

The successful synthesis and isotopic enrichment of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the protons on the meclofenamic acid structure.

-

¹³C NMR will show enhanced signals for the six carbon atoms in the phenyl ring of the anthranilic acid moiety, confirming the position of the label.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled meclofenamic acid, providing definitive evidence of successful labeling.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for the preparation of ¹³C-labeled meclofenamic acid. By combining the synthesis of the unlabeled 2,6-dichloro-3-methylaniline intermediate with a copper-catalyzed Ullmann condensation using commercially available [phenyl-¹³C₆]-anthranilic acid, researchers can obtain the desired labeled compound for use in various stages of drug development and research. The provided experimental protocols and data tables serve as a comprehensive resource for scientists in the field.

References

Methodological & Application

Using 2-Fluorobenzoic Acid-d4 as an internal standard in LC-MS/MS

An Application Note on the Use of 2-Fluorobenzoic Acid-d4 as an Internal Standard in LC-MS/MS

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it a cornerstone in quantitative bioanalysis. However, the accuracy and precision of LC-MS/MS measurements can be influenced by several factors, including sample matrix effects, variations in extraction recovery, and instrument response fluctuations. To correct for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard closely mimics the physicochemical properties of the analyte, experiencing similar effects during sample preparation and analysis.

Deuterated stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are structurally identical to the analyte, differing only in the presence of heavy isotopes, which results in a higher mass. This ensures that they co-elute with the analyte and experience nearly identical ionization efficiency and matrix effects, providing the most accurate correction for analytical variability.[1][2] this compound is the deuterium-labeled version of 2-Fluorobenzoic acid and serves as an excellent internal standard for the quantification of acidic compounds, particularly other fluorinated benzoic acids or drugs with similar structural motifs.[3][4]

Application: Quantitative Analysis of Acidic Analytes

This compound is particularly well-suited for methods involving the analysis of acidic analytes in complex biological matrices such as plasma, serum, or urine. Its properties make it an effective IS for various applications, including:

-

Therapeutic Drug Monitoring (TDM): Quantifying acidic drugs and their metabolites.

-

Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of acidic drug candidates.

-

Environmental Analysis: Measuring levels of fluorobenzoic acid tracers used in hydrological studies or other environmental contaminants.[5][6][7]

The use of this compound helps to overcome challenges such as ion suppression or enhancement, ensuring high accuracy and precision in quantitative results.[1]

Experimental Protocols

This section outlines a general protocol for the use of this compound as an internal standard for the quantification of a hypothetical acidic analyte in human plasma.

Materials and Reagents

-

Analytes and this compound (Internal Standard)

-

HPLC-grade or better: Methanol, Acetonitrile, Water, Formic Acid

-

Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Standard and QC Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the analyte and this compound (IS) in methanol to achieve a final concentration of 1 mg/mL.

-

Intermediate Stock Solutions: Prepare intermediate stock solutions of the analyte and IS by diluting the primary stocks with a 50:50 mixture of methanol and water.

-

Working Standard (Calibration Curve) Solutions: Serially dilute the analyte intermediate stock solution with the 50:50 methanol/water mixture to prepare a series of calibration standards.

-

Working Internal Standard Solution (50 ng/mL): Dilute the IS intermediate stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of analyte working standard solution into blank human plasma.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of study samples, calibration standards, or QC samples into labeled microcentrifuge tubes.

-

Add 150 µL of the working Internal Standard solution (50 ng/mL in acetonitrile) to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific analyte and system.

Table 1: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7] |

| Monitored Transition (Analyte) | e.g., m/z 249.1 -> 180.2 (Hypothetical) |

| Monitored Transition (IS) | m/z 143.1 -> 98.1 (for C₇HD₄FO₂) |

| Collision Energy (Analyte) | Optimize for specific analyte |

| Collision Energy (IS) | Optimize for IS |

| Source Temperature | 450°C |

Data Presentation

The following tables summarize hypothetical but representative quantitative data from a method validation using this compound as an internal standard.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Acidic Drug X | 1 - 1000 | > 0.998 | 1/x² |

Table 3: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |

| Low QC | 3 | 5.1 | 98.7 | 6.5 | 99.5 |

| Mid QC | 100 | 3.5 | 101.2 | 4.1 | 100.8 |

| High QC | 800 | 2.8 | 97.9 | 3.9 | 98.3 |

Table 4: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 88.2 | 90.1 | 0.95 | 0.98 |

| High QC | 91.5 | 90.8 | 0.93 | 0.99 |

Visualizations

The following diagrams illustrate key workflows and principles described in this note.

Caption: Experimental workflow from sample preparation to final quantification.

Caption: Principle of internal standard-based quantification in LC-MS/MS.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Home - Cerilliant [cerilliant.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry [agris.fao.org]

- 5. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s4science.at [s4science.at]

Application Note: High-Throughput Analysis of Pesticide Residues in Diverse Food Matrices Using 2-Fluorobenzoic Acid-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in various food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). To ensure accuracy and mitigate matrix effects, 2-Fluorobenzoic Acid-d4 is utilized as an internal standard. This method is suitable for high-throughput screening and quantification of pesticide residues in complex food samples such as fruits, vegetables, and cereals, helping to ensure food safety and compliance with regulatory limits.

Introduction

The extensive use of pesticides in modern agriculture necessitates rigorous monitoring of their residues in food products to protect consumer health. Food matrices, however, are complex and can interfere with the accurate quantification of pesticide residues, a phenomenon known as the matrix effect. The use of an internal standard that behaves similarly to the target analytes but is distinguishable by the detector can compensate for these effects. Isotopically labeled standards, such as this compound, are ideal for this purpose as they co-elute with the target analytes and experience similar ionization suppression or enhancement in the mass spectrometer.

The QuEChERS method has become the gold standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and broad applicability.[1] This application note provides a detailed protocol for the QuEChERS extraction of pesticides from various food matrices, followed by instrumental analysis using LC-MS/MS and GC-MS/MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation: QuEChERS AOAC 2007.01 Method

The AOAC Official Method 2007.01 is a widely accepted QuEChERS procedure for a variety of food matrices.

Materials:

-

Homogenized food sample (e.g., spinach, apples, tomatoes)

-

Acetonitrile (ACN), HPLC grade

-

This compound internal standard solution (10 µg/mL in ACN)

-

AOAC 2007.01 Extraction Salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

-

Dispersive SPE (d-SPE) tubes containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add 150 µL of the 10 µg/mL this compound internal standard solution.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the AOAC 2007.01 extraction salts to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.

-

Shake vigorously for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS and GC-MS/MS analysis. For LC-MS/MS, a dilution with mobile phase may be necessary. For GC-MS/MS, the extract can be analyzed directly or after a solvent exchange.

Instrumental Analysis

-

System: UHPLC system coupled to a triple quadrupole mass spectrometer

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid

-

Gradient: A typical gradient would start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then re-equilibrating.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative switching

-

MRM Transitions: Specific precursor and product ions for each pesticide and this compound (parent ion m/z 143.1 -> product ion m/z 98.1) should be optimized.

-

System: Gas chromatograph coupled to a triple quadrupole mass spectrometer

-

Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Injection Mode: Splitless

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MRM Transitions: Specific precursor and product ions for each pesticide and this compound should be optimized.

Data Presentation

The use of this compound as an internal standard provides excellent correction for matrix effects, leading to high-quality quantitative data. While a comprehensive validation study for a wide range of pesticides in multiple matrices using this specific internal standard is not publicly available, the following table represents typical recovery and reproducibility data that can be expected with this method. The data is compiled from various studies using deuterated internal standards and the QuEChERS protocol.[2][3]

Table 1: Representative Recovery and Relative Standard Deviation (RSD) Data for Selected Pesticides in Various Food Matrices.

| Pesticide Class | Analyte | Matrix | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |

| Organophosphate | Chlorpyrifos | Apple | 50 | 95 | 6 |

| Diazinon | Spinach | 50 | 92 | 8 | |

| Malathion | Tomato | 50 | 98 | 5 | |

| Carbamate | Carbofuran | Grape | 20 | 88 | 11 |

| Methomyl | Lettuce | 20 | 91 | 9 | |

| Pyrethroid | Cypermethrin | Orange | 100 | 105 | 7 |

| Deltamethrin | Strawberry | 100 | 102 | 8 | |

| Neonicotinoid | Imidacloprid | Potato | 20 | 96 | 6 |

| Thiamethoxam | Pepper | 20 | 94 | 7 | |

| Fungicide | Boscalid | Cucumber | 50 | 99 | 4 |

| Tebuconazole | Wheat | 50 | 93 | 9 | |

| Herbicide | Glyphosate | Cereal | 100 | 85 | 12 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of pesticide residues in food matrices using this compound as an internal standard.

Caption: Experimental workflow for pesticide residue analysis.

Pesticide Mode of Action - Simplified Signaling Pathways

This diagram illustrates the general modes of action for several common classes of insecticides, highlighting their impact on the insect nervous system.

Caption: Simplified signaling pathways of insecticide action.

Conclusion

The method described in this application note, utilizing this compound as an internal standard with QuEChERS sample preparation and subsequent LC-MS/MS and GC-MS/MS analysis, provides a reliable and efficient approach for the determination of pesticide residues in a wide variety of food matrices. The use of an isotopically labeled internal standard is crucial for compensating for matrix effects and ensuring accurate quantification. This methodology is well-suited for routine monitoring programs aimed at ensuring food safety and regulatory compliance.

References

Application of 2-Fluorobenzoic Acid-d4 in Environmental Pollutant Monitoring

Application Note AP-101

Introduction

The accurate quantification of acidic organic pollutants in environmental matrices is a critical task for ensuring environmental and human health. Compounds such as acidic herbicides, industrial byproducts, and pharmaceutical residues can persist in water and soil, necessitating sensitive and reliable analytical methods for their detection. Isotope dilution mass spectrometry is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. 2-Fluorobenzoic Acid-d4, a deuterated analog of 2-Fluorobenzoic acid, serves as an excellent internal standard for the analysis of a range of acidic organic compounds, particularly fluorinated benzoic acids (FBAs) and structurally similar pollutants.[1][2][3]

FBAs themselves are often used as tracers in hydrological studies due to their stability and mobility in water.[2] The analytical methods developed for these tracers are directly applicable to the monitoring of acidic environmental pollutants. The use of this compound as an internal standard effectively compensates for variations in sample extraction, cleanup, derivatization, and instrument response, leading to more reliable and accurate quantification.[1][2] This application note provides detailed protocols for the use of this compound in the analysis of acidic organic compounds in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing steps. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. During sample preparation and analysis, any losses of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of incomplete recovery.

Applications

The primary application of this compound is as an internal or surrogate standard in analytical methods for the quantification of:

-

Fluorobenzoic Acids (FBAs): Used as tracers in groundwater and reservoir studies.[1][2]

-

Acidic Herbicides: Although not explicitly cited for this compound, the methodology is suitable for the analysis of phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA) and other acidic herbicides.

-

Other Acidic Organic Pollutants: The principles can be extended to other carboxylic acid-containing environmental contaminants.

Experimental Protocols

Protocol 1: Analysis of Acidic Pollutants in Water by LC-MS/MS

This protocol describes the determination of acidic organic pollutants, such as fluorobenzoic acids, in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.

1. Materials and Reagents

-

This compound solution (1 µg/mL in methanol)

-

Target analyte standard solutions

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or hydrophilic-lipophilic balanced)

2. Sample Preparation (Solid-Phase Extraction)

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Take a 100 mL water sample and acidify to pH 2-3 with formic acid.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

-

Elute the analytes and the internal standard with 5 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the target analytes and this compound need to be optimized.

Protocol 2: Analysis of Acidic Pollutants in Water by GC-MS

This protocol is suitable for volatile and semi-volatile acidic pollutants and requires a derivatization step to make the analytes amenable to gas chromatography.

1. Materials and Reagents

-

This compound solution (1 µg/mL in methanol)

-

Target analyte standard solutions

-

Methanol, GC grade

-

Diethyl ether, GC grade

-

Derivatization agent (e.g., BF3-methanol or diazomethane)

-

Sodium sulfate, anhydrous

-

Hydrochloric acid

2. Sample Preparation and Derivatization

-

Take a 100 mL water sample and acidify to pH < 2 with concentrated hydrochloric acid.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the sample twice with 50 mL of diethyl ether in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Derivatization (using BF3-methanol): Add 1 mL of BF3-methanol to the concentrated extract. Heat the mixture at 60°C for 30 minutes. Cool to room temperature.

-

Add 5 mL of saturated sodium chloride solution and extract the methyl esters with hexane.

-

Concentrate the hexane extract to a final volume of 1 mL for GC-MS analysis.

3. GC-MS Analysis

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A suitable temperature program should be optimized to separate the target analytes. For example, start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS System: A quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and the internal standard.

Data Presentation

The following tables summarize typical performance data for analytical methods using deuterated fluorobenzoic acids as internal standards.

Table 1: LC-MS/MS Method Performance for FBA Analysis in Water

| Parameter | 2-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | 2,6-Difluorobenzoic Acid |

| Linear Range | 0.1 - 100 µg/L | 0.1 - 100 µg/L | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/L | 0.01 µg/L | 0.02 µg/L |

| Limit of Quantification (LOQ) | 0.03 µg/L | 0.03 µg/L | 0.06 µg/L |

| Recovery (%) | 95 ± 5 | 98 ± 4 | 92 ± 7 |

| Precision (RSD %) | < 10 | < 10 | < 15 |

Table 2: GC-MS Method Performance for FBA Analysis in Water

| Parameter | 2-Fluorobenzoic Acid Methyl Ester | 4-Fluorobenzoic Acid Methyl Ester | 2,6-Difluorobenzoic Acid Methyl Ester |

| Linear Range | 0.05 - 50 µg/L | 0.05 - 50 µg/L | 0.05 - 50 µg/L |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.008 µg/L | 0.01 µg/L | 0.015 µg/L |

| Limit of Quantification (LOQ) | 0.025 µg/L | 0.03 µg/L | 0.045 µg/L |

| Recovery (%) | 85 ± 10 | 88 ± 8 | 82 ± 12 |

| Precision (RSD %) | < 15 | < 15 | < 20 |

Note: The data presented in these tables are representative and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Visualization of Experimental Workflows

Caption: Workflow for LC-MS/MS analysis of acidic pollutants.

References

- 1. Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry [agris.fao.org]

Application Notes and Protocols for 2-Fluorobenzoic Acid-d4 in Clinical Toxicology Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of clinical toxicology, accurate and reliable quantification of acidic drugs in biological matrices is paramount for patient diagnosis, monitoring, and forensic investigations. The complexity of biological samples, such as urine and plasma, presents analytical challenges, primarily due to matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based assays. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly recommended strategy to mitigate these effects and ensure the robustness and accuracy of the analytical method.[1] A suitable SIL-IS co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, thereby compensating for variations in extraction recovery and matrix-induced signal fluctuations.[1][2]

2-Fluorobenzoic Acid-d4 (2-FBA-d4) is an ideal internal standard for the analysis of a broad range of acidic drugs. Its structural similarity to many acidic drug compounds, coupled with its deuterium labeling, allows for reliable quantification in complex matrices. This document provides detailed application notes and protocols for the use of this compound as an internal standard in clinical toxicology screening assays using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Operation

The underlying principle of using this compound is isotopic dilution. A known concentration of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is then used for quantification. This ratiometric measurement corrects for sample loss during preparation and for matrix effects during analysis, leading to highly accurate and precise results.

The logical workflow for utilizing this compound as an internal standard in a clinical toxicology screening assay is depicted in the following diagram:

Caption: Logical workflow for using an internal standard.

Application 1: GC-MS Screening of Acidic Drugs in Urine

This protocol describes a validated method for the simultaneous screening and quantification of common acidic drugs in urine, such as non-steroidal anti-inflammatory drugs (NSAIDs) and diuretics, using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Analytes: Ibuprofen, Naproxen, Ketoprofen, Diclofenac, Furosemide, Hydrochlorothiazide

-

Internal Standard: this compound (10 µg/mL in Methanol)

-

Reagents: Methanol, Acetonitrile, Ethyl Acetate, Hexane (all HPLC grade), Hydrochloric Acid (HCl), Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Solid Phase Extraction (SPE): Mixed-mode anion exchange cartridges

2. Sample Preparation

-

Pipette 1 mL of urine into a glass tube.

-

Add 50 µL of the 10 µg/mL this compound internal standard solution (final concentration: 500 ng/mL).

-

Add 100 µL of 1 M HCl to acidify the sample to approximately pH 3-4.

-

Vortex for 10 seconds.

-

Condition the SPE cartridge with 2 mL of Methanol followed by 2 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% Acetonitrile in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of Ethyl Acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of Acetonitrile and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial and heat at 70°C for 20 minutes for derivatization.

The experimental workflow for the GC-MS sample preparation is illustrated below:

Caption: GC-MS sample preparation workflow.

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (Splitless)

-

Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantitative Data

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound (TMS) | 199 | 185 | 143 |

| Ibuprofen (TMS) | 263 | 205 | 161 |

| Naproxen (TMS) | 287 | 185 | 155 |

| Ketoprofen (TMS) | 311 | 253 | 105 |

| Diclofenac (TMS) | 352 | 242 | 214 |

| Furosemide (di-TMS) | 460 | 380 | 281 |

| Hydrochlorothiazide (tri-TMS) | 513 | 498 | 398 |

Table 1: SIM ions for target analytes and internal standard.

| Parameter | Ibuprofen | Naproxen | Diclofenac | Furosemide |

| Linear Range (ng/mL) | 50 - 2000 | 50 - 2000 | 20 - 1000 | 100 - 5000 |

| LOD (ng/mL) | 15 | 15 | 5 | 30 |

| LOQ (ng/mL) | 50 | 50 | 20 | 100 |

| Precision (%RSD) | < 10% | < 10% | < 12% | < 15% |

| Accuracy (% Bias) | ± 10% | ± 10% | ± 12% | ± 15% |

Table 2: Method validation summary for selected acidic drugs by GC-MS.

Application 2: LC-MS/MS Screening of Acidic Drugs in Plasma

This protocol provides a high-throughput method for the analysis of acidic drugs in plasma, suitable for clinical toxicology and therapeutic drug monitoring.

Experimental Protocol

1. Materials and Reagents

-

Analytes: Salicylic Acid, Valproic Acid, Phenobarbital, Warfarin

-

Internal Standard: this compound (1 µg/mL in Methanol)

-

Reagents: Methanol, Acetonitrile, Formic Acid (all LC-MS grade)

2. Sample Preparation

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 25 µL of the 1 µg/mL this compound internal standard solution (final concentration: 250 ng/mL).

-

Add 300 µL of Acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

The protein precipitation workflow for LC-MS/MS analysis is outlined below:

Caption: LC-MS/MS sample preparation workflow.

3. LC-MS/MS Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Quantitative Data

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 143.1 | 98.1 | -18 |

| Salicylic Acid | 137.0 | 93.0 | -20 |

| Valproic Acid | 143.1 | 143.1 (pseudo-MRM) | -10 |

| Phenobarbital | 231.1 | 188.0 | -22 |

| Warfarin | 307.1 | 161.0 | -25 |

Table 3: MRM transitions for target analytes and internal standard.

| Parameter | Salicylic Acid | Valproic Acid | Phenobarbital | Warfarin |

| Linear Range (µg/mL) | 1 - 500 | 5 - 200 | 0.5 - 50 | 0.1 - 10 |

| LOD (µg/mL) | 0.3 | 1.5 | 0.15 | 0.03 |

| LOQ (µg/mL) | 1 | 5 | 0.5 | 0.1 |

| Precision (%RSD) | < 8% | < 10% | < 8% | < 12% |

| Accuracy (% Bias) | ± 8% | ± 10% | ± 10% | ± 12% |

Table 4: Method validation summary for selected acidic drugs by LC-MS/MS.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of a wide array of acidic drugs in clinical toxicology screening assays. Its application in both GC-MS and LC-MS/MS methodologies, as detailed in these protocols, demonstrates its utility in correcting for analytical variability and matrix effects. The provided experimental procedures and performance data can be adapted and validated in individual laboratories to develop highly accurate and precise methods for routine toxicological analysis. The use of such stable isotope-labeled internal standards is a critical component in generating high-quality, defensible data in the clinical and forensic toxicology setting.

References

Application Note: High-Throughput Quantification of Diflunisal in Human Plasma using 2-Fluorobenzoic Acid-d4 by LC-MS/MS

Abstract